molecular formula C23H19OP B12001171 1-(Diphenyl-phosphinoylmethyl)-naphthalene CAS No. 15374-44-4

1-(Diphenyl-phosphinoylmethyl)-naphthalene

Cat. No.: B12001171
CAS No.: 15374-44-4
M. Wt: 342.4 g/mol
InChI Key: CDLIALUGOZBONB-UHFFFAOYSA-N
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Description

1-(Diphenyl-phosphinoylmethyl)-naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a diphenyl-phosphinoylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenyl-phosphinoylmethyl)-naphthalene typically involves the reaction of naphthalene with diphenylphosphine oxide in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Base: Bases such as sodium hydride or potassium tert-butoxide are frequently employed.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenyl-phosphinoylmethyl)-naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted naphthalene compounds.

Scientific Research Applications

1-(Diphenyl-phosphinoylmethyl)-naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be employed in the study of biological systems and enzyme interactions.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Diphenyl-phosphinoylmethyl)-naphthalene involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, facilitating various catalytic processes. The naphthalene ring provides stability and enhances the compound’s ability to participate in aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(diphenyl-phosphinoylmethyl)-benzene: This compound has a similar structure but with a benzene ring instead of a naphthalene ring.

    2-(Diphenyl-phosphinoylmethyl)pyridine: This compound features a pyridine ring, offering different coordination properties.

Uniqueness

1-(Diphenyl-phosphinoylmethyl)-naphthalene is unique due to its naphthalene ring, which provides distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

15374-44-4

Molecular Formula

C23H19OP

Molecular Weight

342.4 g/mol

IUPAC Name

1-(diphenylphosphorylmethyl)naphthalene

InChI

InChI=1S/C23H19OP/c24-25(21-13-3-1-4-14-21,22-15-5-2-6-16-22)18-20-12-9-11-19-10-7-8-17-23(19)20/h1-17H,18H2

InChI Key

CDLIALUGOZBONB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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